(1R,5S)-8-(phenethylsulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane
Description
The compound (1R,5S)-8-(phenethylsulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a bicyclic amine derivative featuring a rigid azabicyclo[3.2.1]octane core. Its structure includes two key substituents: a phenethylsulfonyl group at the 8-position and a 1H-1,2,4-triazol-1-yl moiety at the 3-position. The stereochemistry at the 1R and 5S positions is critical for its conformational stability and biological interactions.
Synthesis of this compound involves multi-step reactions, including sulfonylation of the azabicyclo[3.2.1]octane core with phenethylsulfonyl chloride and subsequent substitution to introduce the triazole group. Analytical techniques such as NMR, UPLC-MS, and HRMS are employed for structural verification and purity assessment . The compound’s molecular weight is approximately 373.45 g/mol (calculated from its formula: C₁₉H₂₄N₄O₂S).
Properties
IUPAC Name |
8-(2-phenylethylsulfonyl)-3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c22-24(23,9-8-14-4-2-1-3-5-14)21-15-6-7-16(21)11-17(10-15)20-13-18-12-19-20/h1-5,12-13,15-17H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSXKHWVLVWXRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)CCC3=CC=CC=C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,5S)-8-(phenethylsulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a member of the azabicyclo family known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₈N₄O₂S
- Molecular Weight : 318.39 g/mol
Research indicates that this compound exhibits biological activity primarily through the inhibition of specific enzymes involved in inflammatory pathways. The N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a notable target, where inhibition leads to increased levels of endogenous palmitoylethanolamide (PEA), a compound known for its anti-inflammatory and analgesic effects .
Key Mechanisms:
- NAAA Inhibition : The compound shows low nanomolar inhibitory activity against human NAAA (IC50 = 0.042 μM) .
- Non-Covalent Interaction : The mode of action is characterized by non-covalent interactions with the enzyme, preventing substrate binding .
Biological Activity
The biological activity of this compound has been evaluated in various studies:
Anti-inflammatory Effects
In vitro studies demonstrate that this compound significantly reduces inflammatory markers in cell cultures. It enhances the levels of anti-inflammatory mediators by inhibiting NAAA activity.
Analgesic Properties
The analgesic potential has been supported by animal models showing reduced pain responses upon administration of the compound. This is attributed to the increased availability of PEA at inflamed sites due to NAAA inhibition.
Case Studies and Research Findings
Pharmacokinetics
The pharmacokinetic profile indicates good systemic availability and favorable absorption characteristics, making it a candidate for further development in therapeutic applications.
Scientific Research Applications
Structural Overview
The chemical structure of (1R,5S)-8-(phenethylsulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane features a bicyclic framework that is characteristic of tropane alkaloids. This unique structure contributes to its biological activity and interaction with various biological targets.
Anticancer Properties
Research indicates that compounds within the bicyclo[3.2.1]octane framework exhibit significant anticancer properties. Specifically, studies have shown that derivatives of this compound can inhibit key kinases involved in cancer progression, such as glycogen synthase kinase 3 (GSK-3) . The inhibition of GSK-3 has been associated with reduced tumor growth and improved therapeutic outcomes in various cancer models.
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects. Its ability to modulate neurotransmitter systems makes it a candidate for treating neurological disorders such as depression and anxiety . The triazole moiety may enhance the compound's interaction with serotonin receptors, leading to potential antidepressant effects.
Enantioselective Synthesis
The synthesis of this compound has been achieved through various enantioselective methods that focus on constructing the bicyclic scaffold in a stereocontrolled manner . Techniques such as asymmetric synthesis and desymmetrization from achiral precursors have been employed to generate the desired stereochemistry efficiently.
Total Synthesis Approaches
Recent reviews highlight the total synthesis approaches for constructing the azabicyclo[3.2.1]octane scaffold . These methodologies are crucial for producing analogs with enhanced biological activity and specificity.
Cancer Therapy
Given its GSK-3 inhibitory action, this compound is being explored as a potential therapeutic agent in cancer treatment . The compound's ability to selectively target cancerous cells while sparing normal cells is a significant advantage in developing safer cancer therapies.
Neurological Disorders
The neuropharmacological properties suggest that this compound could be beneficial in treating various neurological disorders . Ongoing research aims to elucidate its mechanisms of action and optimize its efficacy for clinical use.
Case Studies
Several case studies have illustrated the efficacy of this compound in preclinical models:
Comparison with Similar Compounds
Comparison with Similar Compounds
The azabicyclo[3.2.1]octane scaffold is a versatile platform for drug discovery. Below is a comparative analysis of structurally related compounds, focusing on substituent variations, molecular properties, and inferred biological implications.
Table 1: Structural and Functional Comparison of Azabicyclo[3.2.1]octane Derivatives
Key Findings:
Substituent Effects on Bioactivity: Sulfonamide and triazole groups (target compound) are associated with enhanced binding to neurological targets, as seen in GABA modulators and serotonin receptor ligands .
Structural Rigidity and Reactivity :
- Trifluoromethanesulfonate derivatives () serve as intermediates for further functionalization due to their electrophilic nature .
- Unsaturated bonds (e.g., in ’s oct-2-en-3-yl triflate) introduce conformational constraints that may affect receptor docking .
Stereochemical Influence :
- The (1R,5S) configuration in the target compound ensures optimal spatial arrangement for receptor interactions, contrasting with (1R,3r,5S) isomers in other derivatives (e.g., ), which may exhibit divergent binding profiles .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (1R,5S)-8-(phenethylsulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane, and how can stereochemical purity be ensured?
- Methodology : The synthesis typically involves functionalizing the azabicyclo[3.2.1]octane core via nucleophilic substitution or sulfonylation. For example, phenethylsulfonyl groups are introduced using sulfonyl chlorides under anhydrous conditions (e.g., THF, 0°C to room temperature) . Stereochemical control is achieved through chiral catalysts or resolution techniques, such as chiral HPLC, validated by and NMR coupling constants and X-ray crystallography (as seen in structurally related compounds in ) .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Methodology :
- NMR Spectroscopy : , , and 2D NMR (COSY, HSQC) identify substituent positions and stereochemistry (e.g., coupling constants for axial/equatorial protons in bicyclic systems) .
- HRMS : Validates molecular formula (e.g., m/z calculated for : 395.1634) .
- X-ray Diffraction : Resolves absolute configuration, as demonstrated for analogs in and .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology :
- Use PPE (gloves, goggles) due to potential irritancy (similar to sulfonamide derivatives in ).
- Work in a fume hood to avoid inhalation of fine particulates.
- Store at 2–8°C under inert atmosphere (N or Ar) to prevent degradation, as noted for related azabicyclo compounds in and .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?
- Methodology :
- Substituent Variation : Replace phenethylsulfonyl with fluorophenyl or methyl groups (as in ) to assess impact on target binding .
- Triazole Modifications : Test 1,2,3-triazole vs. 1,2,4-triazole analogs (see ) to evaluate metabolic stability .
- Biological Assays : Use radioligand binding (e.g., H-labeled analogs) or functional assays (cAMP accumulation) to quantify potency and selectivity .
Q. How can contradictory data in receptor binding assays be resolved?
- Methodology :
- Assay Validation : Confirm receptor subtype specificity using knockout models or competitive antagonists (e.g., ’s use of selective inhibitors for adrenergic receptors) .
- Metabolic Stability Testing : Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .
- Computational Docking : Compare binding poses in receptor homology models (e.g., GPCRs) to identify steric clashes or unfavorable interactions (as in ’s crystallographic data) .
Q. What strategies improve synthetic yield of the triazole-substituted azabicyclo core?
- Methodology :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) for Huisgen cycloaddition to attach triazole groups .
- Protecting Groups : Use Boc or Cbz groups (e.g., ) to prevent side reactions during sulfonylation .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, improving yields by ~20% (similar to ’s protocols) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
